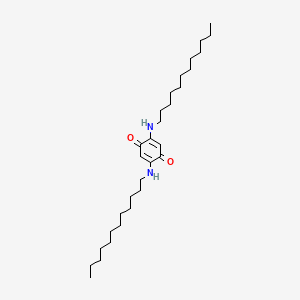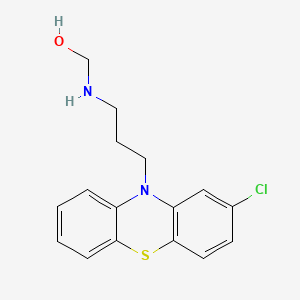
Valerophenone, 2'-(2-piperidinoethoxy)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Valerophenone, 2’-(2-piperidinoethoxy)-, hydrochloride is a chemical compound with the molecular formula C18-H27-N-O2.Cl-H and a molecular weight of 325.92 . It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a valerophenone backbone with a piperidinoethoxy substituent.
Méthodes De Préparation
The synthesis of Valerophenone, 2’-(2-piperidinoethoxy)-, hydrochloride involves several steps. One common method includes the reaction of valerophenone with 2-(2-piperidinoethoxy)ethanol in the presence of hydrochloric acid. The reaction conditions typically involve heating the mixture to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Des Réactions Chimiques
Valerophenone, 2’-(2-piperidinoethoxy)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Applications De Recherche Scientifique
Valerophenone, 2’-(2-piperidinoethoxy)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with cellular receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of pharmaceuticals and other chemical products
Mécanisme D'action
The mechanism of action of Valerophenone, 2’-(2-piperidinoethoxy)-, hydrochloride involves its interaction with specific molecular targets. The piperidinoethoxy group is believed to play a crucial role in its binding to receptors, influencing various biochemical pathways. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
Valerophenone, 2’-(2-piperidinoethoxy)-, hydrochloride can be compared with other similar compounds, such as:
4-[2-(1-Pipiridine)ethoxybenzoic acid hydrochloride: This compound shares a similar piperidinoethoxy group but differs in its core structure.
Pipazethate hydrochloride: Another compound with a piperidinoethoxy substituent, used as a bronchodilator. The uniqueness of Valerophenone, 2’-(2-piperidinoethoxy)-, hydrochloride lies in its specific valerophenone backbone, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
20800-20-8 |
|---|---|
Formule moléculaire |
C18H28ClNO2 |
Poids moléculaire |
325.9 g/mol |
Nom IUPAC |
1-[2-(2-piperidin-1-ylethoxy)phenyl]pentan-1-one;hydrochloride |
InChI |
InChI=1S/C18H27NO2.ClH/c1-2-3-10-17(20)16-9-5-6-11-18(16)21-15-14-19-12-7-4-8-13-19;/h5-6,9,11H,2-4,7-8,10,12-15H2,1H3;1H |
Clé InChI |
DTZIETSZUNTEFB-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=O)C1=CC=CC=C1OCCN2CCCCC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


diphenyl-lambda~5~-phosphane](/img/structure/B14714432.png)
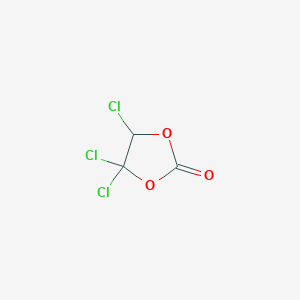
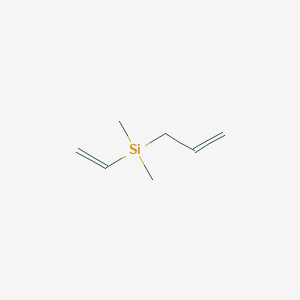

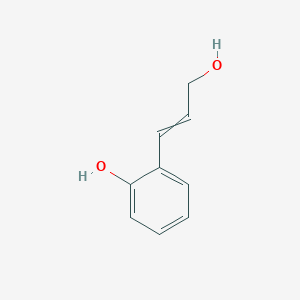
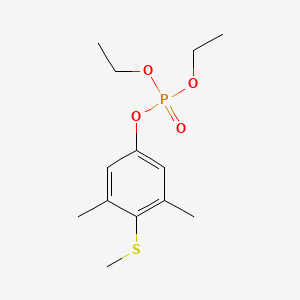

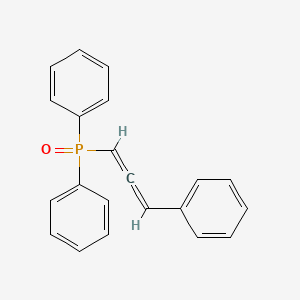

![(1R,7R)-Bicyclo[5.1.0]octane](/img/structure/B14714500.png)

